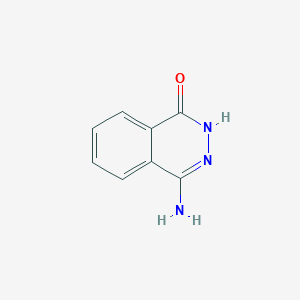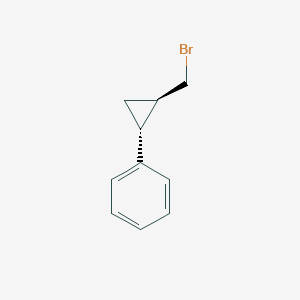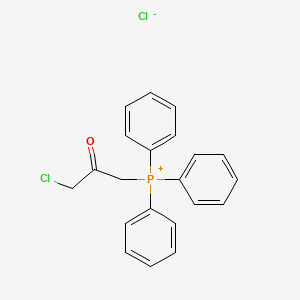![molecular formula C11H20N2O2 B3419042 Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate CAS No. 1357353-02-6](/img/structure/B3419042.png)
Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
Übersicht
Beschreibung
Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 . The IUPAC name for this compound is tert-butyl 2-azabicyclo[2.2.1]hept-5-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3, (H,13,14) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Environmental and Biodegradation Research
Synthetic Phenolic Antioxidants (SPAs) and Environmental Impact :
- SPAs, including compounds similar to Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate, are used in industrial products to extend shelf life by retarding oxidative reactions. Studies have detected SPAs in various environmental matrices and human tissues, highlighting concerns about their potential toxicity and environmental persistence. Future research should focus on the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation of MTBE and Related Compounds :
- The study on the decomposition of Methyl tert-butyl ether (MTBE) using a cold plasma reactor demonstrates the potential for innovative methods to address pollution by ether compounds. Such research is relevant for understanding the environmental fate and remediation strategies for similar compounds, including this compound (Hsieh et al., 2011).
Adsorption Studies for Environmental Remediation :
- Research on the adsorption of MTBE highlights the importance of developing effective methods for removing such compounds from water, potentially applicable to this compound and related pollutants (Vakili et al., 2017).
Chemical Synthesis and Applications
Norcantharidin Analogues in Cancer Research :
- While not directly related to this compound, research on Norcantharidin analogues for cancer treatment underscores the significance of structural modification in medicinal chemistry for enhancing therapeutic potential and reducing toxicity, a principle that could apply to the development of derivatives from this compound (Deng & Tang, 2011).
Applications in N-heterocycle Synthesis :
- The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines provides insights into the utility of related compounds in creating structurally diverse and therapeutically relevant molecules, highlighting the versatility of such compounds in synthetic organic chemistry (Philip et al., 2020).
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Zukünftige Richtungen
As of now, there is limited information available on Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate. Future research could focus on its synthesis, chemical reactions, and potential applications, particularly given the interest in structurally similar compounds as inhibitors of rho-associated protein kinase .
Wirkmechanismus
Target of Action
Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a synthetic compound that has been found to inhibit rho-associated protein kinase . Rho-associated protein kinase plays a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis.
Mode of Action
The compound interacts with rho-associated protein kinase, inhibiting its activity. This inhibition can lead to changes in the cell’s behavior, such as reduced motility and proliferation, or increased apoptosis .
Biochemical Pathways
The inhibition of rho-associated protein kinase affects several biochemical pathways. These include pathways involved in cell motility, such as the actin cytoskeleton organization, and pathways involved in cell proliferation and survival, such as the PI3K/Akt signaling pathway .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl-2-azabicyclo[22The compound’s molecular weight (21229 g/mol) and structure suggest that it may have good bioavailability
Result of Action
The inhibition of rho-associated protein kinase by this compound can lead to various molecular and cellular effects. These may include changes in cell shape and motility, reduced cell proliferation, and increased cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells. For instance, the compound should be stored in a dark place, sealed in dry, at 2-8°C .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152760 | |
| Record name | Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357353-02-6 | |
| Record name | Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


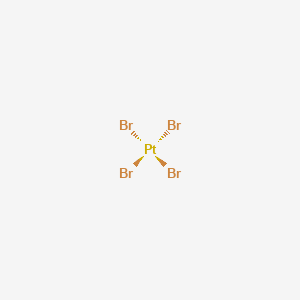

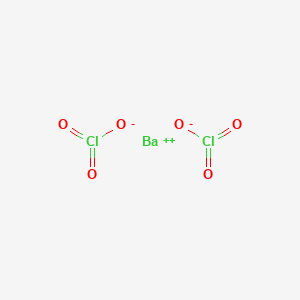
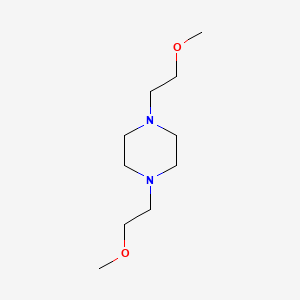
![Ruthenium,amminetrichlorobis[(sulfinyl-KS)bis[methane]]-(9CI)](/img/structure/B3419002.png)
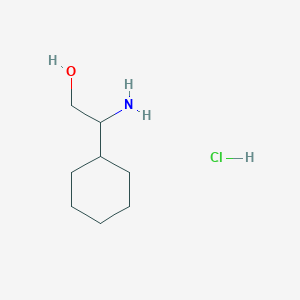
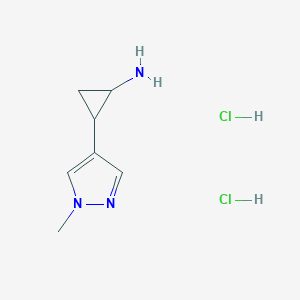


![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/no-structure.png)
